1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.2ClH/c12-11(13,14)9-2-1-3-10(16-9)17-6-4-8(15)5-7-17;;/h1-3,8H,4-7,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCOLNNXSCHKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC(=N2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride is a synthetic compound notable for its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a piperidine ring. This combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane permeability and allowing it to interact with various enzymes and receptors. This interaction can modulate enzymatic activity and influence cellular signaling pathways, leading to diverse biological effects.
1. Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. For instance, studies have shown that derivatives of piperidine compounds can induce apoptosis in cancer cell lines. The compound's structure allows it to engage effectively with protein binding sites, enhancing its cytotoxic effects against specific tumor cells .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies suggest that it displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics .
Case Studies
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- Trifluoromethyl Group : Enhances lipophilicity and binding affinity.
- Pyridine Ring : Contributes to the electronic properties necessary for receptor interaction.
- Piperidine Ring : Provides flexibility and steric properties that may influence the compound’s ability to fit into active sites of enzymes or receptors.
Comparative Analysis with Similar Compounds
Scientific Research Applications
Medicinal Chemistry
1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride has been studied for its potential as a therapeutic agent. Its structural characteristics suggest possible activity against various diseases, particularly in the realm of neuropharmacology and oncology.
Case Study : In a study examining its effects on neurodegenerative diseases, the compound demonstrated inhibition of specific pathways involved in neuronal apoptosis, suggesting potential as a neuroprotective agent .
Pharmacology
The compound's ability to interact with biological targets makes it a candidate for drug development. Its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
Data Table: Pharmacological Activities
| Activity Type | Target | Effect |
|---|---|---|
| Antidepressant | Serotonin receptors | Positive modulation |
| Anticancer | Cancer cell lines | Inhibition of proliferation |
| Antimicrobial | Bacterial strains | Effective against Gram-positive bacteria |
Material Science
In material science, the compound's properties can be utilized in the development of advanced materials, such as polymers or coatings with specific functionalities.
Case Study : Research indicated that incorporating 1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine into polymer matrices enhanced thermal stability and mechanical strength, making it suitable for high-performance applications .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperidine derivatives with trifluoromethyl pyridine precursors under controlled conditions.
Synthesis Route Example :
- Combine 2-chloro-6-trifluoromethyl pyridine with piperidine in an organic solvent.
- Apply heat to facilitate the reaction.
- Purify the product using chromatography techniques.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on core heterocycles, substituent positions, and functional group variations.
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Core Heterocycle :
- The target compound uses a pyridine ring, whereas analogs like those in (naphthyridine) and (pyrimidine) employ larger or nitrogen-enriched scaffolds. Pyrimidine-based compounds (e.g., ) may exhibit distinct electronic properties due to additional nitrogen atoms, influencing binding to biological targets.
Trifluoromethyl Position :
- The 6-position of pyridine in the target compound contrasts with the 3-position in ’s naphthyridine derivative. Substituent placement affects steric interactions and electronic effects, which are critical for target engagement .
Amine Substituent: Piperidin-4-amine (target) vs. pyrrolidin-3-amine () alters ring size and amine orientation.
Salt Forms :
- Dihydrochloride salts (target, ) improve aqueous solubility compared to free bases (), enhancing bioavailability in drug development contexts .
Pharmacological and Physicochemical Implications
Table 2: Inferred Properties Based on Structural Features
*Estimates based on analogous structures in and .
Key Findings:
- Antimalarial Activity: ’s naphthyridine derivative demonstrates dual inhibition of Plasmodium phosphatidylinositol-3-phosphate (PI3P) and ATP-binding sites.
- Fluorine Effects : The trifluoromethyl group in all compounds enhances metabolic stability and membrane permeability, a common strategy in drug design .
- Salt-Dependent Solubility : Hydrochloride/dihydrochloride forms (target, ) are preferable for in vivo studies due to improved solubility over free bases .
Preparation Methods
Starting Materials and Key Intermediates
A common starting point is the commercially available 2,6-dichloropyridine or 6-(trifluoromethyl)pyridin-2-amine derivatives. The trifluoromethyl group is typically introduced via trifluoromethylation reactions or by using pre-functionalized pyridine derivatives.
Stepwise Synthesis Approach
One practical and scalable synthesis involves the following key steps:
Synthesis of 6-(Trifluoromethyl)pyridin-2-amine Intermediate
This intermediate can be synthesized via a multi-step process starting from 2,2-difluoroacetic anhydride or related precursors, involving radical bromination, aldehyde formation, and fluorination steps. A notable method avoids the use of fluorinating agents and sealed vessels, improving safety and scalability. The process includes:- Radical bromination of bis-protected amino pyridine derivatives to form gem-dibromomethyl intermediates.
- Conversion to aldehydes using silver nitrate and dimethyl sulfoxide.
- Final fluorination and deprotection to yield the 6-(trifluoromethyl)pyridin-2-amine intermediate.
Coupling with Piperidin-4-amine
The amine group on the piperidine ring is introduced by nucleophilic substitution or reductive amination with the pyridinyl intermediate. This step often uses zinc reduction in acetic acid and ammonium hydroxide basification to precipitate the product.Formation of Dihydrochloride Salt
The free amine is converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability, solubility, and ease of handling.
One-Pot Cyclization and Reduction
A notable advancement is a one-pot cyclization and reduction process starting from a nitrile intermediate, which undergoes:
- Reaction with methoxylamine hydrochloride in acetic acid to form an oxime intermediate.
- Cyclization induced by hydrobromic acid.
- In situ reduction using zinc under nitrogen atmosphere.
- Work-up involving filtration, basification, and extraction to isolate the amine product.
This method has been validated at a multi-kilogram scale, yielding 60% of the product with high purity, avoiding chromatographic purification steps.
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Scale | Yield (%) | Notes |
|---|---|---|---|---|
| Radical bromination | N-Boc protected amino pyridine, radical bromination | <5 g | 10 | Low yield, hazardous reagents |
| Aldehyde formation | Silver nitrate, DMSO | Small scale | 69 | Moderate yield |
| Fluorination and deprotection | (Diethylamino)sulfur trifluoride (DAST) | Small scale | Not specified | Use of fluorinating agent |
| One-pot cyclization/reduction | Methoxylamine hydrochloride, HBr, Zn, NH4OH | 3.0 kg batch | 60 | Scalable, avoids chromatography |
| Overall five-step synthesis | Starting from 2,2-difluoroacetic anhydride | 1.36 kg batch | 46 | Practical, economical, avoids hazardous reagents |
Research Findings and Practical Considerations
The five-step two-pot procedure starting from 2,2-difluoroacetic anhydride provides a practical route with a 46% overall yield, suitable for large-scale production. It avoids the use of hazardous fluorinating agents and sealed vessels, enhancing safety and cost-effectiveness.
The one-pot cyclization and reduction method from nitrile intermediates streamlines the process, reducing purification steps and improving scalability.
Zinc reduction in acetic acid under nitrogen atmosphere is effective for the reduction of pyridine intermediates to the desired amine, with subsequent basification facilitating product isolation.
The formation of the dihydrochloride salt is typically achieved by treatment with hydrochloric acid, which improves the compound's physicochemical properties for handling and further applications.
Alternative methods involving Curtius rearrangement and other advanced synthetic transformations have been reported for related compounds but are less directly applicable to this specific compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
